1-(2,5-Dichloropyridin-3-yl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

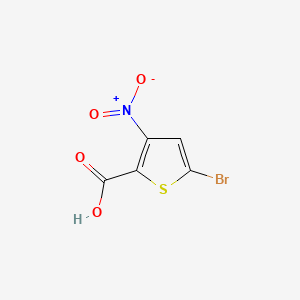

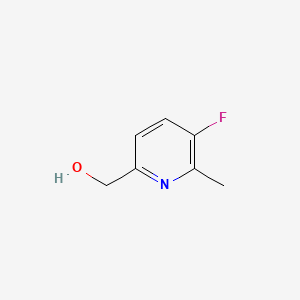

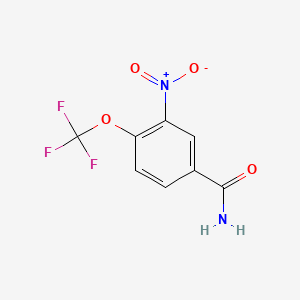

1-(2,5-Dichloropyridin-3-yl)propan-2-one is a chemical compound with the CAS Number: 1373233-13-6. It has a molecular weight of 204.06 and its molecular formula is C8H7Cl2NO . The compound is also known by its IUPAC name, 1-(2,5-dichloro-3-pyridinyl)acetone .

Molecular Structure Analysis

The InChI code for 1-(2,5-Dichloropyridin-3-yl)propan-2-one is 1S/C8H7Cl2NO/c1-5(12)2-6-3-7(9)4-11-8(6)10/h3-4H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Spectroscopic Identification and Derivatization of Cathinones

A study explored the identification of novel cathinone derivatives through spectroscopic methods such as GC-MS, IR, NMR, and single crystal X-ray diffraction. Although not directly related to "1-(2,5-Dichloropyridin-3-yl)propan-2-one," this research demonstrates the importance of these techniques in identifying and characterizing novel compounds, which could be applied to the study of "1-(2,5-Dichloropyridin-3-yl)propan-2-one" as well (Nycz et al., 2016).

Synthesis and Structural Analysis of Chalcone Derivatives

Another study focused on the synthesis and characterization of chalcone derivatives through Claisen-Schmidt condensation reactions. This research provides a methodological framework that could be relevant to synthesizing derivatives of "1-(2,5-Dichloropyridin-3-yl)propan-2-one" and analyzing their structures (Salian et al., 2018).

Selective Functionalization of Dichloropyridines

Research on the selective functionalization of dichloropyridines offers valuable insights into the chemical reactivity and potential modifications of compounds like "1-(2,5-Dichloropyridin-3-yl)propan-2-one." This study demonstrates various reagent-dependent functionalization strategies, highlighting the versatility of dichloropyridine derivatives in synthetic chemistry (Marzi et al., 2001).

Complexation to Cadmium(II) of Tetradentate Ligands

The complexation study of certain ligands with Cadmium(II) reveals the potential for "1-(2,5-Dichloropyridin-3-yl)propan-2-one" to act as a ligand in forming metal complexes. Such applications could be relevant in materials science, catalysis, and sensor development (Hakimi et al., 2013).

Anticancer Agent Discovery

A study on the discovery of apoptosis inducers highlights the potential therapeutic applications of structurally related compounds. While "1-(2,5-Dichloropyridin-3-yl)propan-2-one" itself is not mentioned, the methodologies and biological assays used could be applicable to research on its bioactivity (Zhang et al., 2005).

properties

IUPAC Name |

1-(2,5-dichloropyridin-3-yl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-5(12)2-6-3-7(9)4-11-8(6)10/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQJNQHWLHPQML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(N=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742957 |

Source

|

| Record name | 1-(2,5-Dichloropyridin-3-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1373233-13-6 |

Source

|

| Record name | 1-(2,5-Dichloropyridin-3-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B599167.png)

![3,9-Diazabicyclo[4.2.1]nonan-4-one](/img/structure/B599179.png)

![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride](/img/structure/B599184.png)